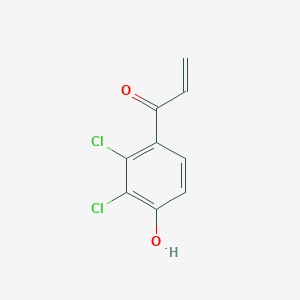![molecular formula C30H43N3O7 B8547222 (2,5-dioxopyrrolidin-1-yl) 3-[[3-methyl-1-oxo-1-[2-(phenylmethoxymethyl)pyrrolidin-1-yl]butan-2-yl]carbamoyl]octanoate](/img/structure/B8547222.png)
(2,5-dioxopyrrolidin-1-yl) 3-[[3-methyl-1-oxo-1-[2-(phenylmethoxymethyl)pyrrolidin-1-yl]butan-2-yl]carbamoyl]octanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,5-dioxopyrrolidin-1-yl) 3-[[3-methyl-1-oxo-1-[2-(phenylmethoxymethyl)pyrrolidin-1-yl]butan-2-yl]carbamoyl]octanoate is a complex organic compound that features multiple functional groups, including pyrrolidine, carbamoyl, and ester groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dioxopyrrolidin-1-yl) 3-[[3-methyl-1-oxo-1-[2-(phenylmethoxymethyl)pyrrolidin-1-yl]butan-2-yl]carbamoyl]octanoate typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolidine ring, followed by the introduction of the benzyloxymethyl group. Subsequent steps involve the formation of the carbamoyl group and the esterification of octanoic acid. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The benzyloxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The ester group can undergo nucleophilic substitution to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alcohols or amines can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxymethyl group may yield benzoic acid derivatives, while reduction of the carbamoyl group may produce primary or secondary amines.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 3-[[3-methyl-1-oxo-1-[2-(phenylmethoxymethyl)pyrrolidin-1-yl]butan-2-yl]carbamoyl]octanoate would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways.
相似化合物的比较
Similar Compounds
- 3-(1-(2-Hydroxymethyl-pyrrolidine-1-carbonyl)-2-methylpropylcarbamoyl)-octanoic acid 2,5-dioxo-pyrrolidin-1-yl ester
- 3-(1-(2-Methoxymethyl-pyrrolidine-1-carbonyl)-2-methylpropylcarbamoyl)-octanoic acid 2,5-dioxo-pyrrolidin-1-yl ester
Uniqueness
The uniqueness of (2,5-dioxopyrrolidin-1-yl) 3-[[3-methyl-1-oxo-1-[2-(phenylmethoxymethyl)pyrrolidin-1-yl]butan-2-yl]carbamoyl]octanoate lies in its specific functional groups and their arrangement, which may confer distinct chemical and biological properties compared to similar compounds.
属性
分子式 |
C30H43N3O7 |
|---|---|
分子量 |
557.7 g/mol |
IUPAC 名称 |
(2,5-dioxopyrrolidin-1-yl) 3-[[3-methyl-1-oxo-1-[2-(phenylmethoxymethyl)pyrrolidin-1-yl]butan-2-yl]carbamoyl]octanoate |
InChI |
InChI=1S/C30H43N3O7/c1-4-5-7-13-23(18-27(36)40-33-25(34)15-16-26(33)35)29(37)31-28(21(2)3)30(38)32-17-10-14-24(32)20-39-19-22-11-8-6-9-12-22/h6,8-9,11-12,21,23-24,28H,4-5,7,10,13-20H2,1-3H3,(H,31,37) |
InChI 键 |
OFSTZZKUEIBQIC-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC(CC(=O)ON1C(=O)CCC1=O)C(=O)NC(C(C)C)C(=O)N2CCCC2COCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


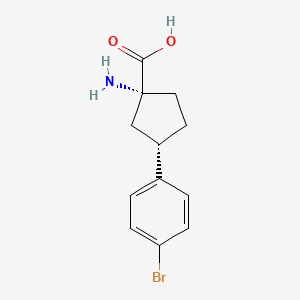
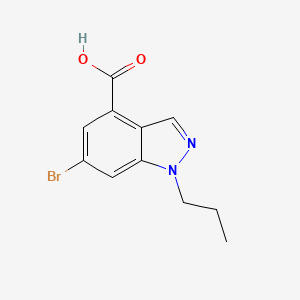
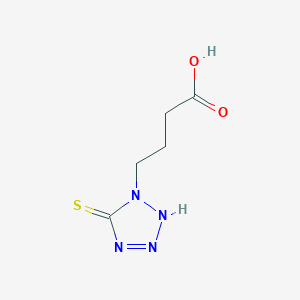
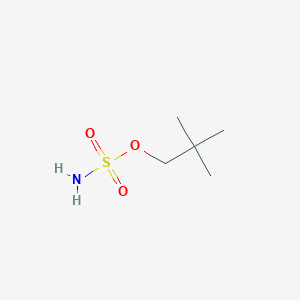
![2-Chloro-10,11-dihydrodibenz[b,f][1,41oxazepine](/img/structure/B8547160.png)
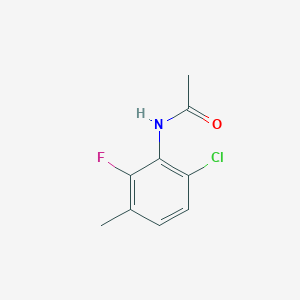

![7-Benzyl-1,7-diazaspiro[4.5]decan-6-one](/img/structure/B8547181.png)

![6,7-Dichloro-5-hydroxy-3-methylbenzo[b]thiophene](/img/structure/B8547206.png)
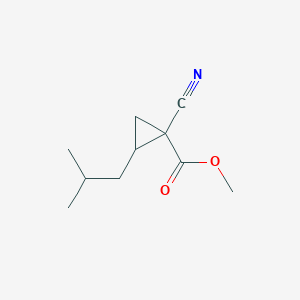
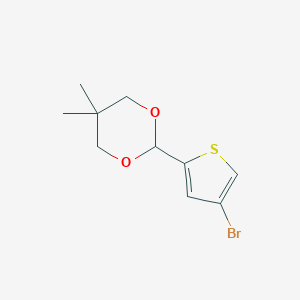
![N,N-bis(isopropyl)-2 [[4'-cyano-(1,1'-biphenyl)-4-yl]oxy]-acetamide](/img/structure/B8547250.png)
